![molecular formula C9H14N2O B13609800 {[5-(2-Methylcyclopropyl)furan-2-YL]methyl}hydrazine](/img/structure/B13609800.png)
{[5-(2-Methylcyclopropyl)furan-2-YL]methyl}hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[5-(2-Methylcyclopropyl)furan-2-YL]methyl}hydrazine is an organic compound with the molecular formula C9H14N2O It features a furan ring substituted with a 2-methylcyclopropyl group and a hydrazine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {[5-(2-Methylcyclopropyl)furan-2-YL]methyl}hydrazine typically involves the reaction of 5-(2-methylcyclopropyl)furan-2-carbaldehyde with hydrazine hydrate under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired hydrazine derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
{[5-(2-Methylcyclopropyl)furan-2-YL]methyl}hydrazine can undergo various chemical reactions, including:
Oxidation: The hydrazine moiety can be oxidized to form corresponding azides or other nitrogen-containing derivatives.
Reduction: The compound can be reduced to form amines or other reduced nitrogen species.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azides, while reduction could produce amines. Substitution reactions can lead to various halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
{[5-(2-Methylcyclopropyl)furan-2-YL]methyl}hydrazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of {[5-(2-Methylcyclopropyl)furan-2-YL]methyl}hydrazine involves its interaction with specific molecular targets. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially leading to biological effects such as enzyme inhibition or modulation of signaling pathways. The exact molecular targets and pathways involved would depend on the specific context of its application.
Comparación Con Compuestos Similares
Similar Compounds
{[5-(2-Methylcyclopropyl)furan-2-YL]methyl}amine: Similar structure but with an amine group instead of a hydrazine moiety.
{[5-(2-Methylcyclopropyl)furan-2-YL]methyl}azide: Similar structure but with an azide group instead of a hydrazine moiety.
Uniqueness
{[5-(2-Methylcyclopropyl)furan-2-YL]methyl}hydrazine is unique due to the presence of both a furan ring and a hydrazine moiety, which confer distinct chemical reactivity and potential biological activity. Its structural features allow for diverse chemical modifications and applications in various fields of research.
Propiedades
Fórmula molecular |
C9H14N2O |
|---|---|
Peso molecular |
166.22 g/mol |
Nombre IUPAC |
[5-(2-methylcyclopropyl)furan-2-yl]methylhydrazine |
InChI |
InChI=1S/C9H14N2O/c1-6-4-8(6)9-3-2-7(12-9)5-11-10/h2-3,6,8,11H,4-5,10H2,1H3 |
Clave InChI |
OFHUXDHIAGWVIU-UHFFFAOYSA-N |
SMILES canónico |
CC1CC1C2=CC=C(O2)CNN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



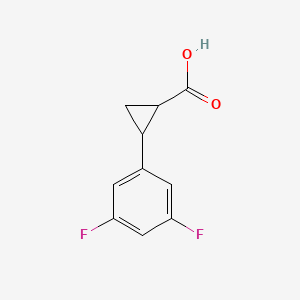

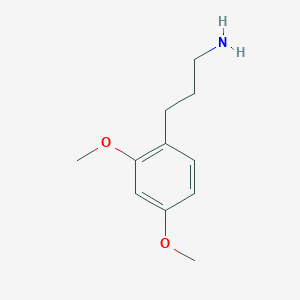
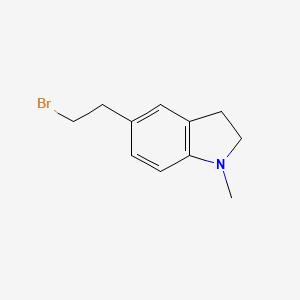


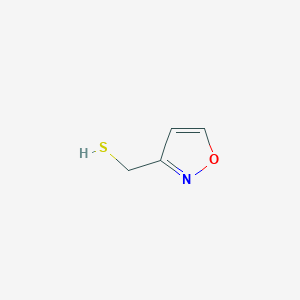

![1,3-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide](/img/structure/B13609783.png)
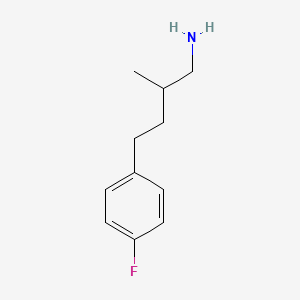
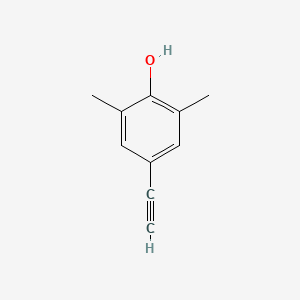
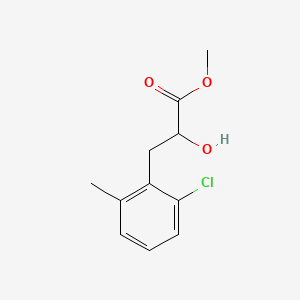
![2-{9-methoxy-3H-naphtho[1,2-d]imidazol-2-yl}ethan-1-amine hydrochloride](/img/structure/B13609803.png)
